N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
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Overview
Description
“N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A series of novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives were synthesized and characterized by FTIR, 1H-NMR, mass spectral and elemental analysis . The presence of electron donating and withdrawing groups at positions 2, 3 and 4 of the phenyl ring of the side chain may determine their potency .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed . At 100 K, the crystal system is triclinic, space group P-1: a = 8.5780 (17), b = 10.467 (2), c = 14.872 (3) Å, α = 79.78 (3), β = 82.55 (3), γ = 81.94 (3)°, V = 1293.6 (5) Å3, Z = 2, µ = 0.089 mm−1, Dcalc = 1.267 g cm−3, F(000) = 524 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied . These novel piperidine analogues efficiently blocked the formation of blood vessels in vivo in CAM model and exhibited differential migration and band intensities in DNA binding/cleavage assays . By comparison with the related drug imatinib, it was concluded that the electron-withdrawing groups of trifluoromethyl and pyridine facilitated the amide bond cleavage and led to the in vivo formation of a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, 4-Dimethylaminopyridine (DMAP) is a derivative of pyridine with the chemical formula (CH3)2NC5H4N. This white solid is more basic than pyridine, owing to the resonance stabilization from the NMe2 substituent .Scientific Research Applications
Histone Deacetylase Inhibition
One significant application of derivatives of this compound is in the development of histone deacetylase (HDAC) inhibitors, which are promising therapeutic agents for cancer treatment. For example, the compound MGCD0103, closely related to the chemical structure , was found to selectively inhibit HDACs 1-3 and 11, demonstrating significant antitumor activity both in vitro and in vivo. This property makes it a potential candidate for anticancer drug development, having entered clinical trials for further evaluation (Zhou et al., 2008).
Electrophoretic Separation
The compound also plays a role in analytical chemistry, particularly in the separation processes. A study detailed the use of nonaqueous capillary electrophoresis for separating imatinib mesylate and its related substances, including a compound structurally similar to "N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide". This method provides an effective and low-cost option for the quality control of pharmaceuticals (Ye et al., 2012).
Metabolism Study
In the context of pharmacokinetics, the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, has been studied, highlighting the metabolic pathways of compounds with a similar structure after oral administration in humans. These insights into metabolic pathways are crucial for drug development, ensuring the safety and efficacy of new therapeutic agents (Gong et al., 2010).
Positron Emission Tomography Imaging
Another research application involves the development of compounds for positron emission tomography (PET) imaging of metabotropic glutamate 1 (mGlu1) receptor in the brain. A synthesized compound demonstrated high binding affinity for mGlu1 and was successfully used in PET studies for imaging and quantitative analysis of mGlu1 in monkey brain, which is significant for neurological research (Fujinaga et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-18(2)13-8-9-15-12(17-13)10-16-14(19)11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMORUJIEKNHCQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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